2,2-Difluoroethyl trifluoroacetate
Description
The Strategic Role of Fluorine Atoms in Modulating Molecular Reactivity
The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are central to its strategic importance in organic synthesis. The introduction of fluorine can influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets. By replacing hydrogen atoms with fluorine, chemists can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of drug candidates. Furthermore, the strong electron-withdrawing nature of fluorine can significantly impact the reactivity of adjacent functional groups, a feature that is creatively exploited in the design of novel synthetic methodologies.
Classification and Overview of Fluoroalkyl Esters as Synthetic Intermediates
Fluoroalkyl esters represent a broad class of organic compounds characterized by the presence of a fluoroalkyl group attached to the oxygen atom of an ester moiety. These compounds are valuable synthetic intermediates due to the unique properties imparted by the fluorine atoms. They can be broadly classified based on the degree and position of fluorination in the alkyl and acyl groups. For instance, esters of trifluoroacetic acid are widely used as trifluoroacetylating agents. The reactivity of fluoroalkyl esters can be tailored by the nature of the fluoroalkyl group, making them versatile tools for introducing fluorinated motifs into a wide range of molecules.
Historical Development and Evolution of Fluorinated Reagents in Academia
The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to the 19th century. However, it was in the mid-20th century that the field began to flourish, driven by the need for new materials with exceptional properties, such as those required for the Manhattan Project. Early research was often hampered by the hazardous nature of elemental fluorine. A significant breakthrough was the development of milder and more selective fluorinating agents. The evolution of these reagents, from harsh and non-selective to mild and highly specific, has been a key driver of innovation in organofluorine chemistry, enabling the synthesis of increasingly complex and sophisticated fluorinated molecules.
Contextualizing 2,2-Difluoroethyl Trifluoroacetate (B77799) within the Landscape of Fluorinated Chemical Building Blocks
2,2-Difluoroethyl trifluoroacetate, with the chemical formula CF₃COOCH₂CF₂H, is a perfluorinated ester that serves as a valuable building block in organic synthesis. It combines the features of a trifluoroacetate group, a potent electrophilic trifluoroacetylating moiety, and a 2,2-difluoroethyl group, which can be a precursor to the synthetically useful difluoromethyl group.
Properties of this compound
| Property | Value |
| CAS Number | 7556-84-5 |
| Molecular Formula | C₄H₃F₅O₂ |
| Molecular Weight | 178.06 g/mol wikipedia.org |
| Physical State | Liquid wikipedia.org |
| Purity | Typically ≥97% wikipedia.org |
The synthesis of this compound can be conceptually approached through the esterification of 2,2-difluoroethanol (B47519) with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. This reaction would be analogous to the synthesis of the related compound, 2,2-difluoroethyl acetate (B1210297), which is prepared from 2,2-difluoroethanol and acetyl chloride.
The reactivity of this compound is dictated by its two key functional components. The trifluoroacetate group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This allows the compound to act as an efficient trifluoroacetylating agent for a variety of nucleophiles, including alcohols, amines, and thiols. The trifluoroacetyl group can serve as a protecting group or as a precursor for the introduction of a trifluoromethyl (CF₃) group.
The 2,2-difluoroethyl moiety is also of significant synthetic interest. The difluoromethyl group (CHF₂) is a bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding. The presence of two fluorine atoms on the α-carbon of the alcohol-derived portion of the ester influences the reactivity of the adjacent methylene (B1212753) group.
While specific, detailed research findings on the direct applications of this compound are not extensively documented in readily available literature, its structural motifs are present in various molecules of interest in medicinal and agricultural chemistry. The strategic placement of difluoro- and trifluoromethyl groups is a common strategy in the design of bioactive compounds. Therefore, this compound represents a potentially valuable, though perhaps under-explored, building block for the synthesis of complex fluorinated molecules with tailored properties. Its utility lies in its ability to introduce both a trifluoroacetyl group and a masked difluoromethyl group in a single synthetic operation.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c5-2(6)1-11-3(10)4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFYLLCVNOHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631332 | |
| Record name | 2,2-Difluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-84-5 | |
| Record name | 2,2-Difluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Difluoroethyl Trifluoroacetate
Primary Synthetic Routes to 2,2-Difluoroethyl Trifluoroacetate (B77799)
The most common and well-established methods for synthesizing esters like 2,2-Difluoroethyl trifluoroacetate involve direct reactions between an alcohol and a carboxylic acid derivative or the exchange of an ester's alcohol component.
Direct esterification of 2,2-difluoroethanol (B47519) with trifluoroacetic acid or its more reactive derivatives is a primary route for the synthesis of this compound. The reactivity of the trifluoroacetic acid derivative is a key factor in the efficiency of this process.
One of the most effective reagents for this transformation is trifluoroacetic anhydride (B1165640) . The reaction between an alcohol and an anhydride is a standard method for ester formation. In this case, 2,2-difluoroethanol would be reacted with trifluoroacetic anhydride, likely in the presence of a base to neutralize the trifluoroacetic acid byproduct.
A plausible reaction scheme is as follows:
CF₃COOH + CF₃COCl₂ → (CF₃CO)₂O + Cl₂CHCOOH + HCl google.com
This reaction is typically carried out in an inert solvent. While specific conditions for 2,2-difluoroethanol are not widely published, analogous reactions with other alcohols proceed readily.
Another common trifluoroacetylating agent is trifluoroacetyl chloride . This acyl chloride is highly reactive towards alcohols, including 2,2-difluoroethanol, leading to the formation of the desired ester and hydrogen chloride. The reaction is generally performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced.
A related synthesis for 2,2-difluoroethyl acetate (B1210297) involves the reaction of 2,2-difluoroethanol with acetyl chloride in the presence of an acid capture agent, achieving a yield of over 99%. google.com A similar high-yield reaction would be expected with the more reactive trifluoroacetyl chloride.
Direct esterification using trifluoroacetic acid itself is also possible but generally requires a catalyst and conditions to remove the water formed during the reaction to drive the equilibrium towards the product. Common catalysts for such reactions include strong acids like sulfuric acid. A process for producing ethyl trifluoroacetate involves reacting trifluoroacetic acid with ethanol (B145695) in the presence of concentrated sulfuric acid. nih.gov A similar approach could be adapted for 2,2-difluoroethanol.
Table 1: Comparison of Trifluoroacetic Acid Derivatives for Esterification
| Trifluoroacetylating Agent | General Reactivity | Byproducts | Typical Conditions |
| Trifluoroacetic Anhydride | Very High | Trifluoroacetic acid | Inert solvent, often with a base |
| Trifluoroacetyl Chloride | High | Hydrogen chloride | Inert solvent with a base (e.g., pyridine, triethylamine) |
| Trifluoroacetic Acid | Moderate | Water | Strong acid catalyst (e.g., H₂SO₄), water removal |
Transesterification Protocols for this compound Formation
Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of a trifluoroacetate ester, such as methyl trifluoroacetate or ethyl trifluoroacetate, with 2,2-difluoroethanol in the presence of a catalyst. The equilibrium is typically driven by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol).
Acid or base catalysts can be employed for this reaction. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or metal alkoxides. The choice of catalyst depends on the specific substrates and desired reaction conditions.
The synthesis of the key precursor, 2,2-difluoroethanol, is a critical step. This alcohol is primarily synthesized from halogenated ethanes. For instance, 2,2-difluoro-1-chloroethane can be reacted with an alkali metal salt of acetic acid to form 2,2-difluoroethyl acetate, which is then hydrolyzed to 2,2-difluoroethanol. google.com
Once 2,2-difluoroethanol is obtained, it can be used in the esterification reactions described in section 2.1.1.
A related precursor, 2,2,2-trifluoroethanol (B45653), is produced industrially by the hydrogenation or hydride reduction of trifluoroacetic acid derivatives. youtube.com
Advanced and Emerging Synthetic Strategies for this compound
Research into more sustainable and efficient synthetic methods has led to the exploration of electrochemical and photochemical approaches for the formation of fluorinated compounds.
Electrochemical methods offer a potentially green alternative to traditional synthesis by using electricity to drive chemical reactions. In the context of this compound synthesis, electrochemical oxidation of trifluoroacetic acid can generate trifluoromethyl radicals (•CF₃). While the primary application of this has been in the trifluoromethylation of arenes, the underlying principle could potentially be adapted for esterification. google.com
An electrochemical approach could involve the oxidation of trifluoroacetate ions at an anode to form trifluoroacetyl radicals, which could then react with 2,2-difluoroethanol. However, specific literature detailing this direct electrochemical esterification is scarce. The preparation of trifluoroacetic acid itself can be achieved through an electrochemical process involving the oxidation of a fluorine-substituted benzene (B151609) derivative.
Photochemical reactions utilize light to initiate chemical transformations. A novel electrophotochemical approach has been developed for the trifluoromethylation of (hetero)arenes using trifluoroacetic acid as the CF₃ source, demonstrating the potential of light to improve selectivity. google.com
While direct photochemical esterification to form this compound is not well-documented, general photochemical methods for esterification exist. These often involve the generation of radical intermediates under UV or visible light irradiation. A potential, though speculative, route could involve the photochemical activation of a trifluoroacetic acid derivative in the presence of 2,2-difluoroethanol.
Sustainable and Green Chemistry Considerations in the Production of this compound
The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The focus extends beyond mere synthetic efficacy to encompass the environmental impact of starting materials, the energy efficiency of processes, and the generation of waste. While specific green-focused research on the synthesis of this compound is not extensively documented, a sustainable approach can be inferred by examining the synthesis of its precursors and applying established green chemical principles to its formation, likely through the esterification of 2,2-difluoroethanol.
A key precursor, 2,2-difluoroethanol, is a significant intermediate in the synthesis of various agrochemical and pharmaceutical active ingredients. google.com Traditional methods for its production have included the reduction of difluoroacetyl chloride with lithium aluminum hydride, a process that is economically and environmentally hampered by the use of expensive and stoichiometric hydride reagents. google.com More contemporary and greener methodologies have been developed to circumvent these issues.
One such advancement involves a two-step process commencing with the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic or acetic acid to yield the corresponding ester. google.com This is followed by a transesterification reaction in the presence of an alcohol, such as methanol, to produce 2,2-difluoroethanol. google.com A notable green feature of this method is the gradual addition of 1-chloro-2,2-difluoroethane to a heated mixture of the solvent and the alkali metal salt. google.com This technique facilitates a complete and straightforward conversion to the desired intermediate without the necessity for elevated pressure or reaction auxiliaries like catalysts, and it boasts a comparatively short reaction time. google.com The environmental friendliness of this approach is enhanced by the absence of auxiliary chemicals. google.com
The direct esterification of 2,2-difluoroethanol to form this compound would likely involve a trifluoroacetylating agent. A highly effective reagent for such transformations is trifluoroacetic anhydride (TFAA). wikipedia.orgmdpi.com The use of TFAA can be advantageous from a green chemistry perspective as it is a powerful dehydrating agent and can drive the esterification to completion, potentially under milder conditions and with shorter reaction times than using trifluoroacetic acid directly with a conventional acid catalyst. wikipedia.orgresearchgate.net
From a green chemistry standpoint, several factors would be critical in the sustainable production of this compound:
Catalysis: The use of reusable solid acid catalysts, such as Dowex H+ resins, presents a greener alternative to traditional mineral acids for esterification. nih.gov These catalysts are non-toxic, can be easily separated from the reaction mixture, and are often reusable, which minimizes waste. nih.gov
Solvent Choice: The ideal scenario would be a solvent-free reaction. mdpi.com If a solvent is necessary, the selection should prioritize green solvents. 2,2,2-Trifluoroethanol itself is considered a greener solvent option in some contexts due to its unique properties, though its use as a reagent here complicates that assessment. researchgate.net The use of dichloromethane, a common solvent in such reactions, is less desirable from an environmental perspective. chemicalbook.com
Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, is crucial for minimizing energy consumption. The high reactivity of trifluoroacetic anhydride may allow for lower reaction temperatures. wikipedia.orgmdpi.com
Atom Economy: The reaction of 2,2-difluoroethanol with trifluoroacetic anhydride to form this compound and trifluoroacetic acid as a byproduct has good atom economy. The trifluoroacetic acid byproduct could potentially be recovered and recycled.
Reactivity and Mechanistic Investigations of 2,2 Difluoroethyl Trifluoroacetate
Transformations Involving the Trifluoroacetyl Moiety of 2,2-Difluoroethyl Trifluoroacetate (B77799)
The trifluoroacetyl portion of 2,2-difluoroethyl trifluoroacetate is a precursor to the highly sought-after trifluoromethyl (CF3) group. The high oxidation potential of the trifluoroacetate anion has historically presented challenges for its use as a CF3 source under mild conditions. nih.gov However, recent advancements have enabled its effective utilization through various mechanistic pathways.
Generation of Trifluoromethyl Radical Species and Related Pathways
The generation of the trifluoromethyl radical (•CF3) from trifluoroacetate derivatives is a key transformation in modern organic synthesis. While the direct decarboxylation of the trifluoroacetate anion typically requires harsh conditions, such as high temperatures or strong oxidizing agents, innovative methods have been developed to circumvent these limitations. nih.gov One notable strategy involves the use of photoredox catalysis in conjunction with trifluoroacetic anhydride (B1165640) (TFAA). This approach utilizes a pyridine (B92270) N-oxide and a photocatalyst to facilitate a facile decarboxylation to the •CF3 radical under mild, visible-light-mediated conditions. nih.govresearchgate.net
The general mechanism involves the activation of TFAA with pyridine N-oxide to form a redox-active intermediate. This intermediate can then undergo a single-electron reduction by the excited-state photocatalyst, leading to the formation of a radical anion that readily fragments to release the trifluoromethyl radical and carbon dioxide. This method has proven effective for the trifluoromethylation of arenes and heteroarenes. nih.gov Other methods for generating •CF3 radicals include the use of reagents like S-(trifluoromethyl)diphenylsulfonium triflate in the presence of a reducing agent such as sodium dithionite. rsc.org
Electrophilic Trifluoromethylation via this compound
While the radical pathway is prominent, the trifluoroacetyl moiety can also be a source for electrophilic trifluoromethylation. This typically involves the generation of a "CF3+" equivalent. Hypervalent iodine reagents are often employed for such transformations. ethz.ch Although direct electrophilic trifluoromethylation using this compound itself is not extensively documented, related trifluoroacetate sources can participate in these reactions. For instance, trifluoroacetic acid can be used with hypervalent iodine compounds to generate electrophilic trifluoromethylating agents. ethz.ch
Nucleophilic Pathways for Trifluoromethyl Group Transfer
The transfer of a trifluoromethyl group as a nucleophile (CF3-) from a trifluoroacetate source is less common due to the inherent stability of the trifluoroacetate anion. More typically, dedicated nucleophilic trifluoromethylating reagents like trifluoromethane (B1200692) (fluoroform, HCF3) or trimethyl(trifluoromethyl)silane (TMSCF3) are employed. nih.govnih.gov The deprotonation of fluoroform with a strong base generates the trifluoromethyl anion, which can then add to carbonyl compounds and other electrophiles. nih.govnih.gov While not a direct pathway from this compound, understanding these nucleophilic routes provides a broader context for the reactivity of the trifluoromethyl group.
Reactions Centered on the 2,2-Difluoroethyl Segment of this compound
The 2,2-difluoroethyl group is another valuable fluorinated building block that can be accessed from this compound. Its reactivity can be channeled through both radical and electrophilic pathways.
Formation and Reactivity of Difluoroethyl Radicals
The 2,2-difluoroethyl radical (•CH2CF2H) can be generated from precursors like 1,2-difluoroethylene (B154328) through the addition of a radical initiator. Mechanistic studies have shown that the 1,2-difluoroethyl radical can undergo a 1,2-fluorine atom shift via a bridged intermediate. rsc.org While the direct generation of the 2,2-difluoroethyl radical from this compound is not a primary focus in the literature, related difluoroethyl-containing compounds can serve as sources for this radical.
Electrophilic Difluoroethylation Processes
The 2,2-difluoroethyl group can also be transferred as an electrophile. This is often achieved by using reagents where the 2,2-difluoroethyl group is attached to a good leaving group. For example, 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (difluoroethyl triflate) is a potent electrophilic difluoroethylating agent. nih.gov While this compound itself is less reactive in this regard, it can be a precursor to more active electrophiles. The synthesis of 2,2-difluoroethyl esters, such as 2,2-difluoroethyl acetate (B1210297), from 1-chloro-2,2-difluoroethane highlights the utility of the difluoroethyl moiety in nucleophilic substitution reactions, which can then be transformed into electrophilic reagents. google.comgoogle.com
Nucleophilic Difluoroethylation Approaches
This compound serves as a reagent in nucleophilic difluoroethylation reactions, though its direct application is less common than that of other more reactive difluoroethylating agents like 2,2-difluoroethyl triflate. The principle of nucleophilic difluoroethylation involves the introduction of the 2,2-difluoroethyl group (–CH₂CHF₂) onto a nucleophilic substrate. The trifluoroacetate group in this compound can act as a leaving group, albeit a less effective one compared to the triflate group.
The reactivity in these reactions is governed by the nucleophilicity of the substrate and the reaction conditions. Generally, strong nucleophiles are required to displace the trifluoroacetate group. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the carbon atom bearing the difluoroethyl group, leading to the displacement of the trifluoroacetate anion.
A general scheme for this process is as follows:
Nu⁻ + CF₃COOCH₂CHF₂ → Nu–CH₂CHF₂ + CF₃COO⁻
Where Nu⁻ represents a generic nucleophile.
Research in the broader field of fluoroalkylation has led to the development of various methodologies. For instance, while not directly involving this compound, the synthesis of 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds has been achieved through a Knoevenagel-type reaction using difluoroacetic anhydride. rsc.org This highlights the interest in incorporating the difluoroethyl moiety into organic molecules. rsc.org
Hydrolytic Stability and Ester Cleavage Mechanisms of this compound
The hydrolytic stability of esters is significantly influenced by the electronic effects of their constituent acid and alcohol moieties. In this compound, the presence of six fluorine atoms imparts strong electron-withdrawing effects, which profoundly impact its reactivity towards hydrolysis.
The hydrolysis of esters can be catalyzed by either acid or base. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This is followed by proton transfer and elimination of the alcohol. youtube.com
The mechanism for acid-catalyzed hydrolysis is as follows:
Protonation of the carbonyl oxygen: CF₃COOCH₂CHF₂ + H₃O⁺ ⇌ [CF₃C(OH)OCH₂CHF₂]⁺ + H₂O
Nucleophilic attack by water: [CF₃C(OH)OCH₂CHF₂]⁺ + H₂O ⇌ [CF₃C(OH)₂(OCH₂CHF₂)]⁺
Proton transfer: [CF₃C(OH)₂(OCH₂CHF₂)]⁺ + H₂O ⇌ CF₃C(OH)₂(OCH₂CHF₂) + H₃O⁺
Elimination of the alcohol: CF₃C(OH)₂(OCH₂CHF₂) → CF₃COOH + ⁺CH₂CHF₂
Deprotonation: ⁺CH₂CHF₂ + H₂O → HOCH₂CHF₂ + H⁺
The strong electron-withdrawing nature of the trifluoromethyl group (CF₃) in the acyl portion and the difluoroethyl group (CHF₂CH₂–) in the alcohol portion both destabilize the protonated intermediate and hinder the initial protonation step, thereby slowing down the rate of acid-catalyzed hydrolysis.
Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. The rate of base-catalyzed hydrolysis (saponification) is generally faster than acid-catalyzed hydrolysis.
The mechanism for base-catalyzed hydrolysis is as follows:
Nucleophilic attack by hydroxide: CF₃COOCH₂CHF₂ + OH⁻ → [CF₃C(O⁻)(OH)OCH₂CHF₂]
Elimination of the alkoxide: [CF₃C(O⁻)(OH)OCH₂CHF₂] → CF₃COOH + ⁻OCH₂CHF₂
Proton transfer: CF₃COOH + ⁻OCH₂CHF₂ → CF₃COO⁻ + HOCH₂CHF₂
The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxide ion. However, the stability of the resulting 2,2-difluoroethoxide leaving group also plays a crucial role. While the electron-withdrawing fluorine atoms stabilize the negative charge on the oxygen to some extent, it is still a relatively poor leaving group compared to halides or sulfonates.
Studies on similar fluorinated esters, such as p-nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate, have shown that the nature of the leaving group significantly affects the rate of hydrolysis. mdpi.com For instance, the hydrolysis of S-ethyl trifluorothioacetate is considerably slower than that of p-nitrophenyl trifluoroacetate due to the poorer leaving group ability of the ethanethiolate anion compared to the p-nitrophenoxide anion. mdpi.com This suggests that the stability of the leaving group is a key determinant in the hydrolysis of these esters.
The cleavage of the ester bond in this compound can also be achieved under non-hydrolytic conditions, for example, through transesterification. This reaction involves the treatment of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol moiety. For example, the transesterification of 2,2-difluoroethyl acetate with methanol (B129727) in the presence of a base is a key step in the synthesis of 2,2-difluoroethanol (B47519). google.com
Reductive Transformations of this compound
The reductive transformation of esters is a fundamental process in organic synthesis, leading to the formation of alcohols or ethers. imperial.ac.uk The reactivity of an ester towards reduction depends on the nature of the reducing agent and the structure of the ester itself. For this compound, the strong electron-withdrawing properties of the fluoroalkyl groups make the ester less susceptible to reduction compared to non-fluorinated analogues.
Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). imperial.ac.ukvanderbilt.edu LiAlH₄ is a powerful reducing agent that can reduce most ester functionalities to the corresponding primary alcohols. The reduction of this compound with LiAlH₄ would be expected to yield 2,2-difluoroethanol and 2,2,2-trifluoroethanol (B45653).
The reaction mechanism with LiAlH₄ involves the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon, followed by the elimination of the alkoxide. A second hydride transfer then reduces the resulting aldehyde to the primary alcohol.
Table 1: Expected Products from Reductive Cleavage of this compound
| Starting Material | Reducing Agent | Expected Products |
| This compound | LiAlH₄ | 2,2-Difluoroethanol, 2,2,2-Trifluoroethanol |
Reductive cleavage of esters can also be achieved using other methodologies. For instance, the reductive cleavage of 2,2,2-trichloroethyl esters has been accomplished using titanocene (B72419) dichloride as a catalyst in the presence of a stoichiometric reductant like zinc dust. chimia.ch This method proceeds through a radical mechanism involving single electron transfer steps. chimia.ch While this specific method has been applied to trichloroethyl esters, the principle of radical-based reductive cleavage could potentially be adapted for fluorinated esters like this compound, although the higher bond strength of the C-F bond compared to the C-Cl bond would present a significant challenge.
Oxidative Reactions and Functional Group Interconversions of this compound
The ester functional group in this compound is generally resistant to oxidation under standard conditions. The primary sites for potential oxidation are the C-H bonds of the difluoroethyl moiety. However, the strong electron-withdrawing effect of the adjacent fluorine atoms makes these C-H bonds less susceptible to oxidation.
Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uk For this compound, several interconversions are theoretically possible, although not always practical.
One potential transformation is the conversion of the ester into an amide. This can typically be achieved by reacting the ester with an amine, often at elevated temperatures. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the elimination of the 2,2-difluoroethoxide.
Another important class of functional group interconversions involves the conversion of the alcohol precursor, 2,2-difluoroethanol, into other functionalities. For instance, alcohols can be converted into alkyl halides or sulfonates, which are excellent leaving groups in nucleophilic substitution reactions. ub.edu The conversion of an alcohol to a sulfonate ester, such as a tosylate or mesylate, proceeds without affecting the C-O bond, thus retaining the stereochemistry at the carbon atom. ub.edu These sulfonates can then be readily displaced by a variety of nucleophiles. ub.edu
Table 2: Potential Functional Group Interconversions
| Starting Functional Group | Reagents | Product Functional Group |
| Ester | Amine (e.g., RNH₂) | Amide |
| Alcohol (from ester reduction) | TsCl, pyridine | Tosylate |
| Alcohol (from ester reduction) | SOCl₂, pyridine | Alkyl Chloride |
It is important to note that direct oxidative cleavage or functional group interconversion of the intact this compound molecule is challenging due to its high stability. More commonly, the ester would first be hydrolyzed or reduced to liberate the 2,2-difluoroethanol and trifluoroacetic acid components, which could then be subjected to further transformations. For example, trifluoroacetic acid can be used to generate trifluoroperacetic acid, a powerful oxidizing agent. wikipedia.org
Applications of 2,2 Difluoroethyl Trifluoroacetate As a Versatile Synthetic Building Block
Elaboration into 2,2-Difluoroethanol (B47519) and Related Fluorinated Alcohols
2,2-Difluoroethanol is a key intermediate in the synthesis of various active pharmaceutical and agrochemical ingredients. google.com While the direct hydrolysis or transesterification of 2,2-Difluoroethyl trifluoroacetate (B77799) to 2,2-Difluoroethanol is not extensively documented in dedicated studies, the transformation is chemically plausible and analogous to established procedures for similar esters.
Hydrolysis: The hydrolysis of esters to their corresponding alcohols and carboxylic acids is a fundamental organic transformation. In the case of 2,2-Difluoroethyl trifluoroacetate, this would involve reaction with water, typically under acidic or basic catalysis, to yield 2,2-Difluoroethanol and trifluoroacetic acid. The hydrolysis of C-terminal 2,2-difluoroethyl esters of peptides has been studied, demonstrating the lability of this ester bond under buffered aqueous conditions. nih.gov The rate of hydrolysis is influenced by the surrounding molecular structure and pH. nih.gov
Transesterification: Transesterification offers another viable route to 2,2-Difluoroethanol from its trifluoroacetate ester. This process involves reacting the ester with another alcohol, often in the presence of an acid or base catalyst, to exchange the alkoxy groups. For instance, reacting this compound with a simple alcohol like methanol (B129727) would yield 2,2-Difluoroethanol and methyl trifluoroacetate. This type of reaction is well-established for other fluorinated and non-fluorinated esters. google.comorganic-chemistry.org A patented process for preparing 2,2-difluoroethanol involves the transesterification of 2,2-difluoroethyl acetate (B1210297) with an alcohol in the presence of a base. nih.govamericanpharmaceuticalreview.com A similar approach could be readily adapted for this compound.
| Reaction | Reagents and Conditions | Products | Plausibility |
| Hydrolysis | Water, Acid or Base Catalyst | 2,2-Difluoroethanol, Trifluoroacetic acid | High, based on general ester hydrolysis and studies on similar compounds. nih.govmdpi.com |
| Transesterification | Alcohol (e.g., Methanol), Acid or Base Catalyst | 2,2-Difluoroethanol, Corresponding Trifluoroacetate Ester | High, based on analogous transesterification of 2,2-difluoroethyl acetate. nih.govorganic-chemistry.orgamericanpharmaceuticalreview.com |
Utilization in the Synthesis of Fluorinated Carboxylic Acids and Esters
This compound can serve as a precursor for the synthesis of other valuable fluorinated carboxylic acids and esters through various transformations.
The hydrolysis of this compound, as mentioned previously, directly yields trifluoroacetic acid, a strong carboxylic acid widely used in organic synthesis. wikipedia.org
Furthermore, transesterification reactions can be employed to generate a variety of other fluorinated esters. By reacting this compound with different alcohols under appropriate catalytic conditions, a diverse library of trifluoroacetate esters can be synthesized. For example, reaction with a complex alcohol would transfer the trifluoroacetyl group, yielding a new trifluoroacetate ester and 2,2-difluoroethanol. This strategy is synthetically useful for introducing the trifluoroacetyl moiety into various molecular scaffolds. The transesterification of ethyl trifluoroacetate to methyl trifluoroacetate using a solid acid catalyst has been reported, demonstrating the feasibility of such transformations. orgsyn.org
A particularly noteworthy application is in the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds. While direct use of this compound is not explicitly detailed, related methodologies suggest its potential. For instance, the reaction of 1,3-diketones and 1,3-ketoesters with fluorine gas in the presence of a base can produce 2,2-difluoro-1,3-dicarbonyl derivatives. nih.gov A plausible alternative could involve a Knoevenagel-type condensation. Although not directly demonstrated with this compound, the reaction of 1,3-dicarbonyl compounds with difluoroacetic anhydride (B1165640) (which can be considered a related species) in the presence of a base like triethylamine (B128534) leads to the formation of (2,2-difluoroethyl)-1,3-dicarbonyls. rsc.org This suggests that this compound could potentially act as a source of an electrophilic difluoroethylidene or a related species under specific reaction conditions.
| Transformation | Reactants | Key Product Type | Potential Reaction Type |
| To Trifluoroacetic Acid | Water | Fluorinated Carboxylic Acid | Hydrolysis nih.govmdpi.com |
| To other Trifluoroacetate Esters | Various Alcohols | Fluorinated Esters | Transesterification orgsyn.orgnih.gov |
| To 2,2-Difluoro-1,3-dicarbonyls | 1,3-Dicarbonyl Compounds | Fluorinated Dicarbonyls | Knoevenagel-type Condensation rsc.orgwikipedia.org |
Strategic Deployment in the Construction of Fluorine-Containing Heterocyclic Systems
Fluorine-containing heterocycles are of immense importance in medicinal chemistry and drug discovery. This compound represents a potential building block for the synthesis of such scaffolds, although specific examples are not yet prevalent in the literature. Its bifunctional nature, possessing both a difluoroethyl group and a trifluoroacetyl group, offers intriguing possibilities for constructing heterocyclic rings.
One can envision its participation in classic multicomponent reactions that form heterocycles. For example, in a Hantzsch pyridine (B92270) synthesis , which typically involves an aldehyde, a β-ketoester, and a nitrogen source, this compound could potentially be used to introduce fluorinated substituents. organic-chemistry.orgwikipedia.orgnih.gov By analogy, if this compound were to react in a similar fashion to a β-ketoester, it could lead to the formation of dihydropyridines bearing difluoromethyl or trifluoromethyl groups, which are valuable pharmacophores.
Similarly, in a Biginelli reaction , which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, this compound could theoretically be employed as the dicarbonyl component, leading to the synthesis of fluorinated dihydropyrimidinones. wikipedia.orgscielo.br These compounds are known to exhibit a wide range of biological activities.
While these applications are speculative and require experimental validation, the known reactivity patterns of the constituent functional groups of this compound provide a strong rationale for its exploration in the synthesis of novel fluorine-containing heterocyclic systems.
Participation in Multi-component Reactions and Cascade Cyclizations
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The potential for this compound to participate in such reactions is an exciting, albeit underexplored, area.
For instance, in the Passerini reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid, one could hypothesize a role for this compound. wikipedia.orgnih.gov While not a direct component, its hydrolysis product, trifluoroacetic acid, is a common carboxylic acid component in such reactions. More speculatively, under certain conditions, the ester itself might undergo reaction, perhaps with the isocyanide, to generate a reactive intermediate that could then participate in the MCR.
The Ugi reaction , another prominent MCR, combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. orgsyn.orgwikipedia.orgorgsyn.orgnih.gov Similar to the Passerini reaction, trifluoroacetic acid derived from the hydrolysis of this compound could be used as the acidic component.
Cascade cyclizations represent another area where this compound could find application. These reactions involve a series of intramolecular transformations that rapidly build molecular complexity. A substrate containing a this compound moiety could be designed to undergo a cascade reaction upon treatment with a suitable reagent, leading to the formation of complex polycyclic systems containing fluorine. For example, a molecule containing both the ester and a nucleophilic group could be induced to cyclize, with the ester participating either as an electrophile or as a precursor to a reactive intermediate. The use of trifluoroacetic acid to catalyze cascade cyclizations is known, suggesting that in situ generation from the ester could be a viable strategy. rsc.org
Incorporation of this compound into Complex Organic Architectures
The introduction of fluorinated motifs into complex natural products and other intricate organic architectures is a key strategy for modulating their biological activity. While there are no direct reports of the incorporation of the intact this compound molecule into such structures, its potential as a source of fluorinated building blocks is significant.
The synthesis of fluorinated steroids , for example, often involves the introduction of fluorine atoms at specific positions to enhance their therapeutic properties. americanpharmaceuticalreview.comnih.govresearchgate.netgoogle.comresearchgate.net While existing methods often employ specialized fluorinating agents, a building block approach using a reagent like this compound could offer an alternative strategy. For instance, a steroid precursor could be functionalized with a group that can react with this compound to introduce a difluoroethyl or trifluoroacetyl group. Subsequent transformations could then elaborate this into the desired final product.
The principles discussed are also applicable to other classes of complex molecules, such as prostaglandins and alkaloids . The strategic placement of fluorine-containing groups can have a profound impact on the conformation and bioactivity of these molecules. The development of methods to incorporate the 2,2-difluoroethyl or trifluoroacetyl moiety from this compound into the synthetic routes of these complex natural products could open up new avenues for the discovery of novel therapeutic agents. The synthesis of complex 2,2,2-trifluoroethyl fatty acid esters has been achieved using a hypervalent iodine reagent, demonstrating that complex molecules can be functionalized with fluorinated ester groups under mild conditions. wikipedia.org
The provided outline necessitates in-depth, scientifically accurate data for various computational analyses, including:
Conformational Analysis and Molecular Dynamics Simulations: No studies detailing the conformational preferences or dynamic behavior of this compound were identified.
Elucidation of Reaction Mechanisms: There is a lack of published quantum chemical calculations that explore the reaction mechanisms involving this specific compound.
Theoretical Insights into Transition States and Reaction Energetics: Information regarding the transition states and energy profiles of reactions with this compound is not available in the searched literature.
Prediction of Electronic Structure and Reactivity Profiles: No theoretical studies on the electronic structure or reactivity of this compound were found.
Computational Spectroscopic Characterization: There is no available research detailing the computationally predicted NMR, IR, or Raman spectra for this compound.
Due to the absence of specific research findings for "this compound," it is not possible to generate the requested article with the required level of detail and scientific accuracy. Providing information on other compounds would violate the explicit instructions to focus solely on the specified subject.
Comparative Academic Analysis with Analogous Fluorinated Compounds
Comparative Reactivity Studies with 2,2,2-Trifluoroethyl Trifluoroacetate (B77799) and Similar Esters
The reactivity of fluorinated esters is significantly influenced by the number and position of fluorine atoms within the molecule. This is evident when comparing 2,2-Difluoroethyl trifluoroacetate to its analogue, 2,2,2-Trifluoroethyl trifluoroacetate. The differing degrees of fluorination on the ethyl group—two fluorine atoms versus three—lead to distinct electronic effects that govern their chemical behavior, particularly in reactions such as hydrolysis.
The electron-withdrawing nature of fluorine atoms plays a crucial role. In 2,2,2-Trifluoroethyl trifluoroacetate, the three fluorine atoms on the terminal carbon of the ethyl group exert a strong inductive effect, making the carbonyl carbon of the ester more electrophilic. This heightened electrophilicity generally leads to faster rates of nucleophilic attack. In contrast, this compound, with one fewer fluorine atom, exhibits a slightly attenuated inductive effect. Consequently, its carbonyl carbon is less electron-deficient compared to the trifluoro-analogue, which can result in slower reaction kinetics under similar conditions.
The impact of fluorination on reactivity is a well-documented phenomenon. Fluorinated groups can significantly alter the performance of molecules in various applications, from materials science to battery electrolytes, by modifying their electronic properties and stability. researchgate.netacs.orgrsc.org
Table 1: Comparative Electronic Properties of Fluorinated Ethyl Trifluoroacetates
| Compound | Number of Fluorine Atoms (on ethyl group) | Inductive Effect on Carbonyl Carbon | Predicted Relative Hydrolysis Rate |
| This compound | 2 | Strong | Slower |
| 2,2,2-Trifluoroethyl trifluoroacetate | 3 | Very Strong | Faster |
Differentiation from Other Trifluoroacetate Sources in Organic Transformations
This compound can serve as a source of the trifluoroacetate group in organic synthesis. However, its utility and application must be differentiated from other common trifluoroacetylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) and S-ethyl trifluorothioacetate. mdpi.com The choice of reagent often depends on the specific requirements of the transformation, including reaction conditions, selectivity, and functional group tolerance.
Trifluoroacetic anhydride is a highly reactive and widely used trifluoroacetylating agent. Its reactivity stems from the excellent leaving group ability of the trifluoroacetate anion. However, this high reactivity can sometimes lead to a lack of selectivity and harsh reaction conditions.
In contrast, esters like this compound offer a milder alternative for the introduction of the trifluoroacetyl group. The reactivity is moderated by the nature of the alcohol leaving group. The in-situ generation of 2,2-difluoroethanol (B47519) as a byproduct might be advantageous in certain synthetic pathways, particularly if it is less volatile or reactive than the byproducts of other trifluoroacetylating agents.
Computational and experimental studies on the hydrolysis of S-ethyl trifluorothioacetate and p-nitrophenyl trifluoroacetate highlight the significant role of the leaving group in determining reaction rates. mdpi.com For S-ethyl trifluorothioacetate, the pKa of the conjugate acid of the leaving group (ethanethiol) is approximately 10.5, and its hydrolysis is considerably slower than that of p-nitrophenyl trifluoroacetate, which has a better leaving group. mdpi.comresearchgate.net This principle underscores that the reactivity of this compound as a trifluoroacetylating agent is intrinsically linked to the stability and leaving group ability of the 2,2-difluoroethoxide anion.
The use of trifluoroacetic acid (TFA) itself is also common in organic synthesis, for example, in promoting peptide cyclization. acs.org However, TFA can sometimes lead to undesired side reactions or remain as a contaminant. nih.gov Using an ester source like this compound could potentially circumvent some of these issues by avoiding the direct use of the strong acid.
Contrasting this compound with Established Difluoroethylation Reagents
The introduction of the difluoroethyl group (–CH2CHF2 or –CF2CH3) into organic molecules is of significant interest in medicinal chemistry. While this compound contains a difluoroethyl moiety, its primary role is not as a direct difluoroethylating agent. Instead, it would more likely act as a precursor. More established reagents for difluoroalkylation often involve radical pathways. rsc.org
For instance, reagents like Zn(SO2CF2H)2 are used for radical difluoromethylation. chinesechemsoc.org The field has seen a surge in the development of methods for difluoroalkylation, including those that are metal-catalyzed or proceed via photoredox catalysis. rsc.orgnih.govrsc.org These methods often utilize difluoroalkyl halides (RCF2X) as the source of the difluoroalkyl radical. rsc.org
A notable example of a difluoroethylating agent is 1,1-difluoroethyl chloride (CH3CF2Cl), a cost-effective industrial raw material used in nickel-catalyzed cross-coupling reactions with arylboronic acids to form (1,1-difluoroethyl)arenes. researchgate.net This highlights a key distinction: established difluoroethylation reagents are typically designed to directly transfer the difluoroethyl group, often through a radical or organometallic intermediate.
If this compound were to be used for difluoroethylation, it would likely require a multi-step transformation, possibly involving its reduction to 2,2-difluoroethanol, followed by conversion to a more suitable difluoroethylating precursor like a halide or sulfonate. This indirect approach contrasts with the more direct and efficient methods available using dedicated reagents.
Table 2: Comparison of Difluoroethylation Approaches
| Reagent/Approach | Mechanism | Directness | Common Substrates |
| This compound | Precursor (Hypothetical) | Indirect | Not established |
| 1,1-Difluoroethyl chloride | Ni-catalyzed cross-coupling | Direct | Arylboronic acids researchgate.net |
| Zn(SO2CF2H)2 (for difluoromethylation) | Radical | Direct | Alkenes, Alkynes chinesechemsoc.org |
| RCF2X (general) | Radical/Photocatalytic/Metal-catalyzed | Direct | Alkenes, Alkynes, Amines rsc.org |
Synergistic Research Applications with Other Fluorinated Building Blocks
The synthesis of complex, highly functionalized fluorinated molecules often relies on the combined use of various fluorinated building blocks. nih.govbeilstein-journals.orgrsc.org In this context, this compound can be envisioned as a valuable component in a broader synthetic strategy. The strategic introduction of fluorine-containing groups can significantly modulate the properties of organic compounds, a principle widely applied in drug discovery and materials science. nih.gov
For example, a synthetic pathway might involve the use of this compound to introduce a trifluoroacetyl group onto a molecule, which is then further elaborated. In a subsequent step, another fluorinated building block, such as a trifluoromethylating or a difluoroalkylating agent, could be used to install a different fluorinated moiety at another position in the molecule. conicet.gov.arbeilstein-journals.org This modular approach allows for the precise tuning of a molecule's properties.
Research has demonstrated the utility of tandem reactions where multiple transformations occur in a single pot, often involving fluorinated components. acs.org For instance, a palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes has been developed to synthesize fluoroalkyl-substituted butenolides. acs.org Such strategies highlight the potential for integrating reagents like this compound into complex, multi-step syntheses that also employ other fluorinated building blocks.
The development of novel fluorinated building blocks through reactions like halofluorination further expands the toolbox available to synthetic chemists. nih.govbeilstein-journals.org These building blocks can be used in conjunction with compounds like this compound to access novel chemical space and create molecules with unique properties. The synergistic use of these reagents is crucial for advancing the field of fluorine chemistry. rsc.org
Future Directions and Prospective Research Avenues for 2,2 Difluoroethyl Trifluoroacetate
Innovations in More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic methodologies. jk-sci.comchembam.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in a process into the final product. jk-sci.comchembam.comlibretexts.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they minimize waste generation. libretexts.orgbuecher.de
A particularly promising avenue is the application of biocatalysis. Enzymes, such as lipases and ene reductases, have demonstrated the ability to catalyze the synthesis of fluorinated molecules with high selectivity under mild conditions. nih.govchemrxiv.orgchemrxiv.org Research into engineered enzymes or screening for novel biocatalysts capable of directly synthesizing 2,2-Difluoroethyl trifluoroacetate (B77799) from readily available starting materials could lead to significantly greener and more sustainable production methods. researchgate.netnih.gov The use of 2,2,2-trifluoroethanol (B45653) as a green solvent in organic synthesis also presents an interesting possibility for developing more environmentally friendly reaction conditions. researchgate.net
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Transformation | Atom Economy |
| Addition | A + B → C | 100% |
| Rearrangement | A → B | 100% |
| Substitution | A-B + C-D → A-C + B-D | < 100% |
| Elimination | A-B → A + B | < 100% |
This table illustrates the inherent atom economy of different reaction classes, highlighting the desirability of addition and rearrangement reactions in sustainable synthesis.
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is a key enabling technology for improving the efficiency and selectivity of chemical transformations. buecher.de For the synthesis and subsequent reactions of 2,2-Difluoroethyl trifluoroacetate, the development of novel catalytic systems holds significant promise.
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. crdeepjournal.orgbiomedres.usunimi.itprinceton.edu This methodology can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. biomedres.us Future research could focus on designing and applying novel phase-transfer catalysts, such as chiral quaternary ammonium (B1175870) salts or phosphonium (B103445) salts, to improve the synthesis of this compound, potentially enabling asymmetric transformations. unimi.it The use of supported phase-transfer catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the process. biomedres.us
The exploration of nanocatalysis is another burgeoning field with potential applications. Nanoparticle-based catalysts can offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. The development of nanocatalysts tailored for fluorination or esterification reactions could provide more efficient pathways to this compound. For instance, a patent describes the use of a CuO-ZnO-BaO/CNT catalyst for the hydrogenation of a difluoroacetate (B1230586) to 2,2-difluoroethanol (B47519), a related and important compound. chemicalbook.com
Table 2: Examples of Catalytic Systems in Fluorination Chemistry
| Catalytic System | Reaction Type | Potential Advantages |
| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Nucleophilic Substitution | Enhanced reaction rates, milder conditions, suitable for multiphase reactions. |
| Biocatalysts (e.g., Lipases, Ene Reductases) | Asymmetric Synthesis | High selectivity, mild reaction conditions, environmentally benign. |
| Nanocatalysts (e.g., Metal Oxides on Carbon Nanotubes) | Hydrogenation/Reduction | High surface area, enhanced activity, potential for recyclability. |
| Transition Metal Catalysts (e.g., Palladium, Iridium) | C-H Activation, Cross-Coupling | High efficiency, functional group tolerance, novel bond formations. |
This table provides an overview of different catalytic systems and their potential benefits in the context of synthesizing and utilizing fluorinated compounds.
Exploration of Undiscovered Reaction Pathways and Synthetic Utilities
The unique electronic properties imparted by fluorine atoms suggest that this compound could participate in a variety of undiscovered chemical transformations. Future research should aim to explore the full synthetic potential of this molecule as a versatile building block.
Recent advances in organofluorine chemistry have introduced a plethora of new reagents and reaction methodologies. sustech.edu.cn For example, visible-light-induced palladium catalysis has been developed for the fluoroalkylation of styrenes. researchgate.net Investigating the reactivity of this compound under photoredox or electrochemical conditions could unveil novel reaction pathways.
Furthermore, the development of methods for the selective activation of C-F bonds opens up new possibilities for the functionalization of fluorinated compounds. sustech.edu.cn While challenging, the selective transformation of one of the fluoroalkyl groups in this compound could lead to the synthesis of complex and valuable molecules. Computational studies can play a crucial role in predicting the reactivity of this compound and guiding the design of experiments to explore these new frontiers.
Potential Contributions to the Field of Advanced Materials Science
The incorporation of fluorine into polymers and other materials can significantly enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. This compound, with its two distinct fluoroalkyl groups, represents a potentially valuable monomer or additive for the creation of advanced materials.
Research into the biocatalytic synthesis of fluorinated polyesters has demonstrated the feasibility of incorporating fluorinated diols into polymer backbones. nih.gov This suggests that 2,2-difluoroethanol, a potential derivative of this compound, could be a valuable monomer for producing fluorinated polyesters with unique properties. google.comgoogle.com Furthermore, predictive models for the functional use of related compounds, such as 1,1-Difluoroethyl 2,2,2-trifluoroacetate, suggest potential applications as flame retardants and antimicrobials, indicating that polymers or materials derived from this compound might exhibit similar functionalities. epa.gov
Future research in this area should focus on the polymerization of this compound or its derivatives and the characterization of the resulting materials. Investigating the impact of the difluoroethyl and trifluoroacetyl groups on the physical and chemical properties of these materials could lead to the development of new high-performance polymers, coatings, and functional materials.
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, scalability, and efficiency. The integration of this compound chemistry into these platforms is a key area for future development.
Automated synthesis platforms, which can perform entire synthetic sequences with minimal human intervention, are becoming increasingly common in both academic and industrial laboratories. sigmaaldrich.com These systems are particularly well-suited for the synthesis and screening of libraries of compounds, which could accelerate the discovery of new applications for this compound and its derivatives. The automation of fluorine-18 (B77423) radiochemistry for PET imaging demonstrates the feasibility of automating complex fluorination reactions. nih.govrsc.orgresearchgate.netresearchgate.net
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and safer handling of hazardous reagents. The synthesis of fluorinated compounds, which can sometimes involve highly reactive or toxic reagents, is particularly amenable to flow chemistry. Future work should focus on developing robust flow chemistry protocols for the synthesis and subsequent transformations of this compound, which would facilitate its large-scale production and use in industrial applications.
Q & A
Q. What regulatory frameworks govern the disposal of fluorinated esters like this compound?
- Methodological Answer : Compliance with EPA TSCA (Toxic Substances Control Act) and EU REACH requires:
- Waste Treatment : Incineration at >1,100°C with scrubbers to capture HF/TFA emissions.
- Documentation : Maintain SDS aligned with GHS hazard classifications (e.g., H225, H319 ) and disposal records per local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
